![molecular formula C11H20N2O2 B139042 (R)-tert-ブチル 5-アザスピロ[2.4]ヘプタン-7-イルカルバメート CAS No. 127199-44-4](/img/structure/B139042.png)
(R)-tert-ブチル 5-アザスピロ[2.4]ヘプタン-7-イルカルバメート
説明
“®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” is a chemical compound with the CAS Number: 127199-44-4 . It has a molecular weight of 212.29 and its linear formula is C11H20N2O2 .
Molecular Structure Analysis
The InChI code of the compound is 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 .Physical and Chemical Properties Analysis
The compound is a solid and it should be stored in a dark place, in an inert atmosphere, at 2-8°C . Its boiling point is 329°C at 760 mmHg .科学的研究の応用
JAK1選択的阻害剤
この化合物はJAK1選択的阻害剤として特定されています . 構造設計は、トファシチニブの7-デアザプリンと5-アザスピロ[2.4]ヘプタン-7-アミンを組み合わせたものです . JAK1に対して8.5 nMのIC50値を示し、JAK2に対して48の選択性指数を有しています .
抗菌活性
この化合物は、非常に多くの微生物に対して高い抗菌活性を示しています . これにより、新しい抗生物質の開発のための潜在的な候補となっています。
その他の化合物の合成
この化合物は、他の複雑な分子の合成におけるビルディングブロックとして使用できます . これは、特に新規化合物を合成して創薬を行う医薬品化学の分野で有用です。
薬物動態研究
この化合物は、薬物動態研究で使用されてきました . これらの研究は、薬物が体内でどのように吸収、分布、代謝、排泄されるかを理解するために不可欠です。
in vitro ADME試験
この化合物は、in vitro ADME試験で使用されてきました . ADMEとは、吸収、分布、代謝、排泄の略です。 これらは創薬において評価する重要なパラメータです。
キナーゼプロファイリング
この化合物は、キナーゼプロファイリングで使用されてきました . キナーゼは、細胞シグナル伝達において重要な役割を果たす酵素です。 キナーゼの活性をプロファイリングすることで、疾患における役割や標的療法の開発を理解するのに役立ちます。
hERG試験
この化合物は、hERG試験で使用されてきました . hERGは、カリウムイオンチャネルとして知られるタンパク質をコードする遺伝子です。 このチャネルは、心臓の電気的活動において重要です。 このチャネルを阻害する薬物は、心臓に重篤な状態を引き起こす可能性があるため、薬物の開発において、hERGに対する化合物の影響を試験することは重要な安全対策です。
結晶構造解析
Safety and Hazards
作用機序
Target of Action
The primary target of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is the Janus kinase 1 (JAK1) enzyme . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate interacts with JAK1 by binding to the enzyme’s active site, inhibiting its activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway. By inhibiting JAK1, it prevents the activation of STAT proteins, thereby disrupting the signaling pathway . This can have downstream effects on various cellular processes, including cell growth and differentiation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-tert-Butyl 5-azaspiro[2Optimization of the compound was performed through in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests help to understand how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted, all of which can impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate’s action primarily involve the inhibition of the JAK-STAT signaling pathway . This can lead to changes in cell growth and differentiation, potentially making the compound useful in the treatment of diseases where these processes are disrupted .
生化学分析
Biochemical Properties
®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate plays a significant role in biochemical reactions, particularly as a selective inhibitor of certain enzymes. It has been identified as a JAK1-selective inhibitor, exhibiting an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 . The compound interacts with various biomolecules, including enzymes and proteins, through specific binding interactions. These interactions are crucial for its inhibitory activity and contribute to its potential therapeutic applications.
Cellular Effects
The effects of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a JAK1-selective inhibitor, it affects the JAK-STAT signaling pathway, which is essential for various cellular processes, including cell growth, differentiation, and immune responses . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s selective inhibition of JAK1 is attributed to its structural design, which combines tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine . This selective inhibition results in the modulation of downstream signaling pathways, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate change over time. Studies have shown that the compound exhibits desired efficacies in various models, including CIA and AIA models . The stability and degradation of the compound, as well as its long-term effects on cellular function, are critical factors in its potential therapeutic applications. Understanding these temporal effects is essential for optimizing its use in research and clinical settings.
Dosage Effects in Animal Models
The effects of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate vary with different dosages in animal models. Studies have demonstrated that the compound exhibits desired efficacies at specific dosages, with an IC50 value of 8.5 nM against JAK1 . It is crucial to consider any threshold effects and potential toxic or adverse effects at high doses. These dosage effects are vital for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s interactions with metabolic enzymes can affect metabolic flux and metabolite levels, contributing to its overall biochemical properties . Understanding these metabolic pathways is essential for optimizing the compound’s use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate within cells and tissues are critical factors in its activity and function. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of ®-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
特性
IUPAC Name |
tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBPOMWRHSMLI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435666 | |
| Record name | tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127199-44-4 | |
| Record name | tert-Butyl (7R)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


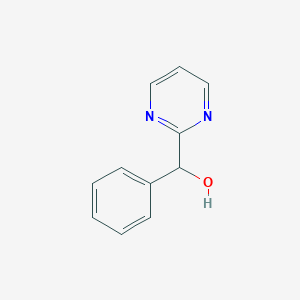
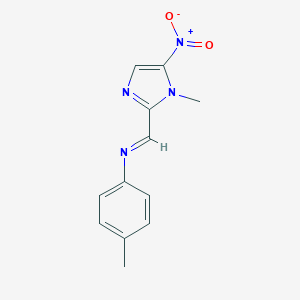
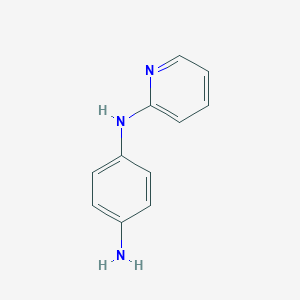

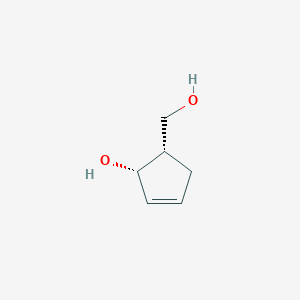
![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)

![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)


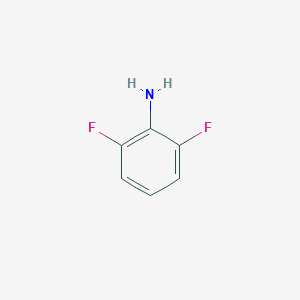

![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)
